Tert-butylgermane

MOCVD Precursor Safety Pyrophoricity Classification Semiconductor Manufacturing

Tert-butylgermane (CAS 149540-54-5; C₄H₁₂Ge; MW 132.73 g mol⁻¹) is a volatile organogermanium liquid (boiling point: 50 °C) primarily employed as a germanium precursor for metal–organic chemical vapor deposition (MOCVD) in semiconductor thin-film fabrication. Distinguished by a tertiary-butyl substituent bound to a GeH₃ core, it serves as a non‑pyrophoric, safer‑handling alternative to gaseous germane (GeH₄) for the epitaxial growth of germanium and germanium–tin alloy films on silicon and germanium substrates.

Molecular Formula C4H12Ge
Molecular Weight 132.77 g/mol
Cat. No. B14120621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butylgermane
Molecular FormulaC4H12Ge
Molecular Weight132.77 g/mol
Structural Identifiers
SMILESCC(C)(C)[GeH3]
InChIInChI=1S/C4H12Ge/c1-4(2,3)5/h1-3,5H3
InChIKeyZYTLADNCBYKKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butylgermane (t-C₄H₉GeH₃) Procurement Guide: Chemical Identity and Semiconductor-Grade Relevance


Tert-butylgermane (CAS 149540-54-5; C₄H₁₂Ge; MW 132.73 g mol⁻¹) is a volatile organogermanium liquid (boiling point: 50 °C) primarily employed as a germanium precursor for metal–organic chemical vapor deposition (MOCVD) in semiconductor thin-film fabrication [1]. Distinguished by a tertiary-butyl substituent bound to a GeH₃ core, it serves as a non‑pyrophoric, safer‑handling alternative to gaseous germane (GeH₄) for the epitaxial growth of germanium and germanium–tin alloy films on silicon and germanium substrates [2][3]. It also functions as a bifunctional ligand precursor in organometallic synthesis and as a crystal‑structure engineering agent in germanium nanowire growth via the vapor–liquid–solid (VLS) mechanism [4].

Why Tert‑Butylgermane Cannot Be Replaced by Generic Organogermanes in MOCVD and Nanowire Procurement


The surface chemistry, decomposition pathway, and steric profile of organogermane precursors are exquisitely sensitive to the alkyl substituent, directly governing film growth temperature, carbon incorporation, epitaxial selectivity, and nanowire crystal orientation [1]. Tert-butylgermane decomposes via a low‑temperature β‑hydride elimination pathway that is structurally precluded in linear primary alkyl analogs such as isobutylgermane (IBGe), resulting in divergent growth windows and purity outcomes [2]. Moreover, the tertiary‑butyl group’s steric bulk and bifunctional binding mode uniquely alter the solid–vapor interface energetics during nanowire synthesis, enabling crystal‑structure control that cannot be replicated by methylgermane or ethylgermane [3]. Substitution without accounting for these mechanistic differences risks compromised film crystallinity, higher carbon contamination, loss of selective epitaxy, and irreproducible nanowire morphology—deficiencies that propagate directly into device‑level performance.

Quantitative Differentiation of Tert‑Butylgermane Versus In‑Class Organogermane Alternatives: An Evidence‑Based Procurement Guide


Non‑Pyrophoric Handling Safety: Tert‑Butylgermane vs. Germane (GeH₄)

Tert-butylgermane (t-C₄H₉GeH₃) is explicitly characterized as lacking a pyrophoric and explosive nature, in contrast to germane (GeH₄) and digermane (Ge₂H₆), which are documented as pyrophoric and explosive gases that pose severe operational hazards in CVD systems [1]. This distinction is quantitatively manifested in the safety infrastructure required: GeH₄ mandates explosion‑proof gas cabinets, cross‑purge assemblies, and continuous toxic gas monitoring, whereas t‑C₄H₉GeH₃ can be handled as a flammable liquid (UN 1993, Class 3) under standard solvent protocols [2].

MOCVD Precursor Safety Pyrophoricity Classification Semiconductor Manufacturing

Low‑Temperature β‑Hydride Elimination Decomposition with Suppressed Carbon Incorporation

Ab initio calculations and experimental evidence demonstrate that t‑C₄H₉GeH₃ decomposes via a β‑hydride elimination pathway into germane (GeH₄) and isobutene [CH₂=C(CH₃)₂], enabling Ge homoepitaxial film growth at a temperature as low as 320 °C with sufficiently suppressed carbon impurity incorporation [1]. This decomposition mechanism is structurally dependent on the tertiary‑butyl group: the β‑carbon must bear a hydrogen atom, a condition met by t‑butyl but not by primary alkyl analogs such as isobutylgermane, which requires higher decomposition onset temperatures (ca. 325–350 °C reported for IBGe [2]). The resulting growth temperature of 320 °C is comparable to that achieved with GeH₄ precursor, but without the safety hazards, positioning t‑C₄H₉GeH₃ as the lowest‑temperature liquid organogermane precursor with demonstrated epitaxial quality.

MOCVD Growth Temperature Carbon Impurity Suppression Decomposition Mechanism

Selective Epitaxial Growth of Ge and Ge₁₋ₓSnₓ on Si Substrates Enabled by Precursor Desorption Control

Tertiary-butyl-germane (t-BGe) uniquely enables selective epitaxial growth (SEG) of germanium and Ge₁₋ₓSnₓ layers on Si substrates using MOCVD, with selectivity arising from the desorption and surface diffusion behavior of the Ge precursor on SiO₂ mask surfaces relative to exposed Si regions [1]. This selectivity is quantitatively controlled through growth pressure: under low total pressure, precursor desorption from SiO₂ dominates; at high total pressure, controlled surface migration achieves selectivity. The SEG process was successfully extended to Ge₁₋ₓSnₓ using t-BGe and tri-butyl-vinyl-tin (TBVSn), a critical capability for aspect‑ratio‑trapping integration schemes that require selective deposition into trenches [1]. While isobutylgermane is reported as a Ge precursor for blanket deposition [2], specific reports of selective epitaxial growth of GeSn on Si using IBGe are absent from the primary literature, positioning t‑BGe as the documented choice for patterned integration workflows.

Selective Epitaxial Growth GeSn MOCVD Patterned Substrate Integration

Nanowire Crystal Structure Engineering: Tert‑Butylgermane as a Bifunctional Growth Director in VLS Synthesis

In vapor–liquid–solid (VLS) synthesis of germanium nanowires, the co‑addition of tert-butylgermane with germane (GeH₄) acts as a bifunctional precursor that adjusts solid–vapor interface energetics to rationally control crystal growth direction and reduce tapering [1]. Among a homologous series of alkylgermanes (methylgermane, ethylgermane, tert-butylgermane), each alkyl substituent induces distinct crystal orientation transitions; methylgermane drives a <111> → <110> transition, while the bulkier tert‑butyl group provides different steric and electronic modulation at the three‑phase boundary [1]. Critically, all alkylgermane species yield alkyl‑terminated nanowire sidewalls that reduce surface oxidation rates as confirmed by XPS [2]. The tertiary‑butyl group thus offers a distinct volume of steric influence compared to methyl or ethyl analogs, enabling researchers to select a precursor matched to a specific nanowire orientation target.

VLS Nanowire Growth Crystal Orientation Control Alkylgermane Surface Passivation

Crystallization Temperature Reduction: Tert‑Butyl‑Substituted Germanium Clusters vs. n‑Propyl Analogs

In the context of solution‑processable organogermanium nanoclusters for printed electronics, tert‑butyl‑substituted germanium clusters demonstrate a remarkably lower crystallization temperature compared to their n‑propyl‑substituted counterparts: conductive amorphous germanium film forms upon heat treatment at 200 °C, and crystallization is observed above 500 °C [1]. These temperatures are reported as remarkably lower than those required for n‑propyl‑substituted germanium clusters [1]. While specific quantitative data for the n‑propyl analog are not provided in the abstract, the qualitative ranking establishes tert‑butyl substitution as advantageous for low‑thermal‑budget processing. This class‑level inference supports the selection of tert‑butylgermane‑derived clusters when minimizing processing temperature is critical.

Germanium Cluster Crystallization Amorphous Film Annealing Printable Electronics

High‑Value Application Scenarios for Tert‑Butylgermane Based on Comparative Evidence


Low‑Temperature MOCVD of Ge Homoepitaxial and Ge₁₋ₓSnₓ Heteroepitaxial Films on Si Platforms

Tert‑butylgermane enables Ge homoepitaxy at 320 °C—among the lowest reported growth temperatures for a liquid organogermane precursor—via a clean β‑hydride elimination mechanism that suppresses carbon incorporation [1]. Combined with its non‑pyrophoric nature [2], this makes it the preferred Ge precursor for CMOS‑compatible thermal budget integration, particularly for Ge and GeSn channel materials in advanced MOSFET and optoelectronic devices where low‑temperature processing is mandatory to preserve underlying device layers.

Selective Epitaxial Growth for Aspect‑Ratio‑Trapping and Monolithic 3D Integration

The documented ability of t‑BGe to achieve selective epitaxial growth of germanium and Ge₁₋ₓSnₓ layers on patterned Si substrates via precursor desorption and surface diffusion control [1] makes it the sole organogermane candidate for aspect‑ratio‑trapping (ART) integration schemes, wherein defect‑free epitaxial layers must be selectively grown inside high‑aspect‑ratio trenches bounded by SiO₂. No equivalent selectivity data exist for isobutylgermane or other primary alkylgermanes.

Crystal‑Structure‑Controlled VLS Growth of Germanium Nanowires with Alkyl‑Passivated Sidewalls

For nanowire device research where specific crystal growth direction, suppressed tapering, and oxidation‑resistant sidewall passivation are required, tert‑butylgermane serves as a bifunctional co‑precursor alongside GeH₄ in VLS synthesis [1]. Its distinct steric profile enables crystal orientation outcomes that differ from those obtained with methylgermane or ethylgermane, providing researchers with a tunable parameter for nanowire engineering [2].

Low‑Temperature Solution‑Processed Germanium Films for Printed and Flexible Electronics

Tert‑butyl‑substituted germanium nanoclusters derived from tert‑butylgermane enable the formation of conductive amorphous germanium films at 200 °C and crystallization above 500 °C, temperatures remarkably lower than those required for n‑propyl analogs [1]. This thermal advantage positions tert‑butylgermane as the precursor of choice for printable germanium inks and flexible electronics on thermally sensitive substrates such as PET or polyimide.

Quote Request

Request a Quote for Tert-butylgermane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.